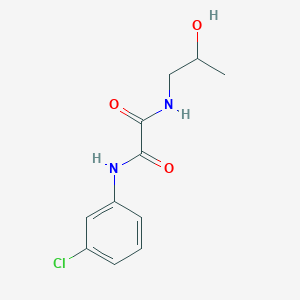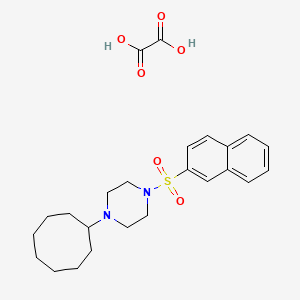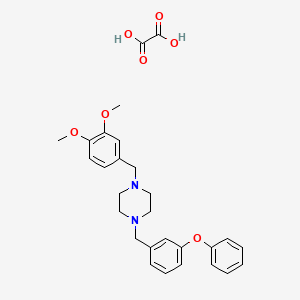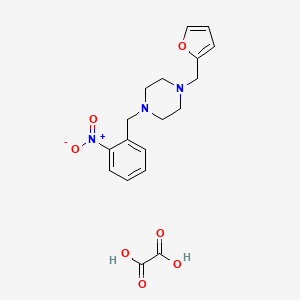
N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide, also known as CGP 3466B, is a small molecule drug that has been studied for its potential neuroprotective effects. It was first synthesized in the late 1990s by Novartis Pharmaceuticals as part of their research into treatments for neurodegenerative diseases. Since then, CGP 3466B has been the subject of numerous scientific studies exploring its potential applications in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B is not fully understood, but it is thought to act through several different pathways. One of the key mechanisms is its ability to inhibit the activity of a group of enzymes known as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B may help to maintain the structural integrity of neurons and prevent their degeneration.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neurons, as well as to increase the levels of certain neurotrophic factors that promote neuronal survival and growth. The drug has also been shown to improve motor function and reduce neuronal loss in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B for lab experiments is its relatively low toxicity and high solubility in water and other common solvents. This makes it easy to administer to animals or cells in culture without causing significant harm or interfering with other experimental conditions. However, one of the limitations of N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations to maintain therapeutic levels in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B. One area of interest is the drug's potential as a treatment for ALS, a devastating neurodegenerative disease for which there are currently no effective therapies. Another potential area of study is the drug's ability to protect against traumatic brain injury, which is a major cause of disability and death worldwide. Additionally, researchers may continue to explore the mechanisms of action of N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B and its potential applications in other areas of neuroscience research.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B has been the subject of extensive scientific research due to its potential as a neuroprotective agent. It has been studied in a variety of in vitro and in vivo models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). The drug has been shown to protect neurons from oxidative stress, inflammation, and other forms of cellular damage that contribute to neurodegeneration.
Propiedades
IUPAC Name |
N'-(3-chlorophenyl)-N-(2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-7(15)6-13-10(16)11(17)14-9-4-2-3-8(12)5-9/h2-5,7,15H,6H2,1H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPJUQYIZIVGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940941.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3940959.png)

![1-methyl-2-oxo-2-phenylethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B3940972.png)


![4-[4-(acetyloxy)phenyl]-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3941005.png)

![methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3941021.png)
![4-chloro-2-{1-[(1-propyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3941029.png)
![methyl 4-(5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3941035.png)